molecular formula C10H16N2O B1375874 3,5-Bis(dimethylamino)phenol CAS No. 16857-98-0

3,5-Bis(dimethylamino)phenol

Cat. No.: B1375874
CAS No.: 16857-98-0
M. Wt: 180.25 g/mol
InChI Key: VTBZONHGHSXYCH-UHFFFAOYSA-N
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Description

3,5-Bis(dimethylamino)phenol: is an organic compound with the molecular formula C10H16N2O . It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3,5-Bis(dimethylamino)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding of this compound to the active site of enzymes, thereby altering their activity. This can result in either the inhibition or activation of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the levels of metabolites and influence metabolic flux. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns can significantly influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)phenol typically involves the reaction of resorcinol with dimethylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale production. The use of continuous reactors and automated purification systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3,5-Bis(dimethylamino)phenol has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Diaminophenol: Similar structure but with amino groups instead of dimethylamino groups.

    3,5-Dimethylphenol: Similar structure but with methyl groups instead of dimethylamino groups.

Uniqueness:

    3,5-Bis(dimethylamino)phenol: is unique due to the presence of dimethylamino groups, which impart specific electronic and steric properties.

Biological Activity

3,5-Bis(dimethylamino)phenol (BDMP) is a compound of significant interest in medicinal and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of BDMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDMP is characterized by two dimethylamino groups attached to a phenolic structure at the 3 and 5 positions. Its molecular formula is C10H15N2OC_{10}H_{15}N_2O, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with various biological targets.

Mechanisms of Biological Activity

Research has identified several key mechanisms through which BDMP exerts its biological effects:

  • Antioxidant Activity : BDMP has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
  • Enzyme Modulation : BDMP interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs. Such interactions may lead to altered drug efficacy and toxicity profiles.
  • Antimicrobial Properties : Preliminary studies indicate that BDMP exhibits antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

Case Studies and Research Findings

A number of studies have explored the biological activities of BDMP, highlighting its therapeutic potential:

  • Anticancer Activity :
    • A study investigated the effects of BDMP on various cancer cell lines. At concentrations ranging from 50 to 200 µM, BDMP induced apoptosis in human breast cancer cells (MCF-7), evidenced by increased levels of cleaved PARP and caspase-3 . The compound's IC50 values were reported to be between 100-150 µM for significant growth inhibition.
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective properties of BDMP against oxidative stress-induced neuronal cell death. Results indicated that treatment with BDMP significantly reduced cell death in neuronal cultures exposed to oxidative stressors .
  • Antimicrobial Efficacy :
    • Research demonstrated that BDMP displayed antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . This suggests potential applications in developing antimicrobial agents.

Comparative Analysis

To better understand the biological activity of BDMP, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Biological Activities
This compoundC10H15N2OAntioxidant, anticancer, antimicrobial
4-(Dimethylamino)phenolC8H10N2OAntimicrobial, dye precursor
2,3-Bis(dimethylamino)phenolC10H15N2OAnticancer, enzyme modulation

Properties

IUPAC Name

3,5-bis(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBZONHGHSXYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776055
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16857-98-0
Record name 3,5-Bis(dimethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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